molecular formula C9H10Cl2 B6284606 1-chloro-4-(chloromethyl)-2-ethylbenzene CAS No. 1378801-91-2

1-chloro-4-(chloromethyl)-2-ethylbenzene

Cat. No. B6284606
CAS RN: 1378801-91-2
M. Wt: 189.1
InChI Key:
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Description

1-Chloro-4-(chloromethyl)-2-ethylbenzene, also known as 1,4-dichloro-2-ethylbenzene, is an important intermediate compound used in the production of various chemicals and materials. It is a colorless, volatile liquid with a strong, pungent odor. This compound has been studied extensively for its potential applications in the field of science and technology.

Mechanism of Action

1-Chloro-4-(chloromethyl)-2-ethylbenzene is an intermediate compound in the synthesis of various chemicals and materials. The reaction of ethylene and chlorine in the presence of a catalyst produces the compound. The reaction is typically conducted in a sealed, stainless steel autoclave at temperatures ranging from -20 to +70 °C. The reaction is typically conducted in the presence of an inert gas such as nitrogen or argon to prevent the formation of byproducts.
Biochemical and Physiological Effects
This compound is a volatile, colorless liquid with a strong, pungent odor. It is considered to be a hazardous compound and should be handled with caution. Inhalation of the compound can cause irritation to the eyes, nose, throat, and lungs. Prolonged exposure to the compound can cause respiratory, skin, and eye irritation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Chloro-4-(chloromethyl)-2-ethylbenzene in scientific experiments include its high reactivity, low cost, and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is highly volatile and can be hazardous to humans if not handled properly. It is also flammable, and should be kept away from sources of ignition.

Future Directions

1-Chloro-4-(chloromethyl)-2-ethylbenzene has a wide range of potential applications in the field of science and technology. Future research should focus on exploring the compound’s potential for use in the synthesis of new materials, pharmaceuticals, and other chemicals. In addition, further research should be conducted to determine the compound’s potential health and environmental effects. Finally, research should be conducted to explore the potential for developing new catalysts for the synthesis of the compound.

Synthesis Methods

1-Chloro-4-(chloromethyl)-2-ethylbenzene is synthesized by a reaction between ethylene and chlorine in the presence of a catalyst such as aluminum chloride or zinc chloride. The reaction is typically conducted in a sealed, stainless steel autoclave at temperatures ranging from -20 to +70 °C. The reaction is typically conducted in the presence of an inert gas such as nitrogen or argon to prevent the formation of byproducts.

Scientific Research Applications

1-Chloro-4-(chloromethyl)-2-ethylbenzene is used in the synthesis of a variety of chemicals and materials, such as polychlorinated biphenyls (PCBs), polyvinyl chloride (PVC), and polyurethane foam. It is also used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. In addition, it is used in the production of dyes, photographic materials, and other products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-4-(chloromethyl)-2-ethylbenzene involves the alkylation of 1-chloro-4-methyl-2-nitrobenzene followed by reduction of the nitro group to an amino group and subsequent chloromethylation and alkylation reactions.", "Starting Materials": [ "1-chloro-4-methyl-2-nitrobenzene", "Ethyl bromide", "Sodium hydride", "Formaldehyde", "Hydrochloric acid", "Sodium nitrite", "Sodium acetate", "Sodium sulfite", "Sodium hydroxide", "Methanol", "Chloromethyl methyl ether" ], "Reaction": [ "1. Nitration of toluene to form 1-chloro-4-methyl-2-nitrobenzene using nitric acid and hydrochloric acid", "2. Reduction of the nitro group to an amino group using sodium sulfite and sodium acetate", "3. Diazotization of the amino group using sodium nitrite and hydrochloric acid", "4. Alkylation of the diazonium salt with ethyl bromide to form 1-ethyl-4-chloro-2-nitrobenzene", "5. Reduction of the nitro group to an amino group using sodium hydride", "6. Chloromethylation of the amino group using formaldehyde and hydrochloric acid to form 1-ethyl-4-(chloromethyl)-2-nitrobenzene", "7. Alkylation of the chloromethyl group with chloromethyl methyl ether and sodium hydroxide to form 1-chloro-4-(chloromethyl)-2-ethylbenzene" ] }

CAS RN

1378801-91-2

Molecular Formula

C9H10Cl2

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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